molecular formula C9H7F4NO B3264580 N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide CAS No. 393-23-7

N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B3264580
CAS RN: 393-23-7
M. Wt: 221.15 g/mol
InChI Key: CHHVIZQASRTMGS-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is a stabilizer that inhibits the aggregation of anilines . It has a molecular formula of C9H8F3NO and an average mass of 203.161 Da .


Synthesis Analysis

The compound is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .


Molecular Structure Analysis

The molecular structure of N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide can be viewed using Java or Javascript . The IUPAC Standard InChIKey is RNOVGJWJVRESAA-UHFFFAOYSA-N .

Scientific Research Applications

Electrophilic Fluorinating Agent

N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide derivatives have been studied as electrophilic fluorinating agents. For instance, Banks, Besheesh, and Tsiliopoulos (1996) found that perfluoro-[N-(4-pyridyl)acetamide], a related compound, can fluorinate various substrates under mild conditions. This indicates potential applications in organic synthesis where selective fluorination is required (Banks, Besheesh, & Tsiliopoulos, 1996).

Herbicidal Activities

Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds, suggesting a potential application in agriculture for weed control (Wu et al., 2011).

Antitumor Activities

Y. Zhu (2015) researched imidazole acyl urea derivatives as Raf kinase inhibitors for potential antitumor applications. Two intermediates synthesized, including a compound related to N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide, showed promising inhibitory activities against human gastric carcinoma (Zhu, 2015).

Antimicrobial Agents

Parikh and Joshi (2014) synthesized derivatives of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide and found that these compounds exhibited significant antimicrobial properties. This suggests potential applications in developing new antimicrobial drugs (Parikh & Joshi, 2014).

Powder Diffraction Data for Potential Pesticides

Olszewska, Pikus, and Tarasiuk (2008) provided powder diffraction data for various derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which includes compounds related to N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide. These compounds are being studied as potential pesticides, showcasing their significance in the agricultural industry (Olszewska, Pikus, & Tarasiuk, 2008).

Synthesis of Novel Compounds

Man-li (2008) synthesized novel compounds using 3-fluoro-4-cyanophenol, related to N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide, suggesting applications in developing new chemical entities for various purposes (Yang Man-li, 2008).

properties

IUPAC Name

N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHVIZQASRTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-fluorobenzotrifluoride (2.025 g, 11.31 mmol, Aldrich) in acetic anhydride (10 mL) was stirred at room temperature for 12 h, and then most of the acetic anhydride was removed. The white needle crystals were collected by filtration, affording 2.445 g (98%) of 2-acetamido-5-fluorobenzotrifluoride. 1H NMR (CDCl3): δ2.205 (s, 3H); 7.229-7.335 (m, 3H); 8.055 (dd, 1H, J1 =4.8 Hz, J2 =8.4 Hz).
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2.025 g
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-fluoro-2-(trifluoromethyl)aniline (5.0 g, 27.91 mmol) in acetic anhydride (25 mL) was stirred at ambient temperature for 3 hours to produce a white needle precipitate. The reaction mixture was poured onto ice water, filtered then dried to give 6.0 g of N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide as an off-white solid which was used without further purification. The N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide (2.0 g, 9.04 mmol) was dissolved in concentrated H2SO4 (15 mL) and cooled to 0 degrees Centigrade using an ice bath. 70% HNO3 (1.5 mL) was added drop wise and the reaction stirred at 0 degrees Centigrade for 30 min and then at ambient temperature for 3 hours. The reaction mixture was poured onto ice-water, filtered then dried to give 2.4 g of the desired N-[4-fluoro-2-nitro-6-(trifluoromethyl)phenyl]acetamide.
Quantity
5 g
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25 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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